molecular formula C12H12F17NO5S B1345584 Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate CAS No. 70225-14-8

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate

Cat. No. B1345584
CAS RN: 70225-14-8
M. Wt: 605.27 g/mol
InChI Key: OHPZNXYJAZBDSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related perfluorooctanesulfonate compounds involves the reaction of perfluorooctanesulfonyl fluoride with different nucleophiles. For example, the synthesis of air-stable zirconocene bis(perfluorobutanesulfonate) was achieved by treating Cp2ZrCl2 with C4F9SO3Ag . Similarly, air-stable titanocene bis(perfluorooctanesulfonate) was prepared from Cp2TiCl2 and AgOSO2C8F17 . These methods suggest that bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate could potentially be synthesized through a reaction involving a suitable ammonium salt and perfluorooctanesulfonyl fluoride.

Molecular Structure Analysis

The molecular structure of perfluorooctanesulfonate complexes is characterized by strong Lewis acidity and stability. For instance, the air-stable bis(isopropylcyclopentadienyl) zirconium perfluorooctanesulfonate complex was characterized using X-ray single crystal diffraction . These complexes often exhibit high thermal stability and solubility in polar organic solvents .

Chemical Reactions Analysis

Perfluorooctanesulfonate compounds are known to catalyze various chemical reactions. For example, hafnium (IV) bis(perfluorooctanesulfonyl)imide complex catalyzed the synthesis of 1-(arylamido)-methyl-2-naphthols . Zirconocene bis(perfluorobutanesulfonate) was used to synthesize α-aminophosphonates via the Kabachnik–Fields reaction . These compounds have also been used to catalyze the synthesis of N-heterocyclic compounds and in acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorooctanesulfonate compounds include air and water stability, high thermal stability, and strong Lewis acidity. These properties make them suitable for use as catalysts in various organic reactions. The compounds are also characterized by their solubility in polar organic solvents and their ability to be recycled without significant loss of activity .

Scientific Research Applications

Catalytic Applications

Perfluorooctanesulfonate derivatives, such as zirconium and hafnium complexes, have demonstrated significant utility as catalysts in various chemical reactions. These compounds exhibit high thermal stability, water tolerance, and strong Lewis acidity, making them suitable for synthesizing N-substituted amides, N-heterocyclic compounds, α-aminophosphonates, and facilitating acylation reactions under solvent-free conditions (Li et al., 2018; Qiu et al., 2009). These catalysts have been shown to be recyclable and efficient, highlighting their potential in green chemistry applications.

Environmental Research

Perfluorooctanesulfonate and its derivatives have been studied for their distribution and impact on the environment. Research in the Atlantic Ocean has mapped the longitudinal and latitudinal distribution of perfluoroalkyl compounds, revealing insights into ocean currents' roles in spreading these substances (Ahrens et al., 2009). This type of research is crucial for understanding the environmental persistence and mobility of fluorinated compounds.

Materials Science

The development of materials with specific properties, such as hydrophobicity or CO2 sensing abilities, has also utilized perfluorooctanesulfonate derivatives. For example, poly(ionic liquid)s based on tetraalkylammonium ionic liquids with various perfluorinated anions have been synthesized to exhibit rapid and completely reversible CO2 sensing behavior and notable hydrophobic properties (Mineo et al., 2009). Such materials could be pivotal in developing new sensors and devices for environmental monitoring and other applications.

Lubricants and Lubricant Additives

Bis(2-hydroxyethyl)ammonium erucate, a compound with structural similarities to bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate, has been investigated for its potential as an environmentally friendly lubricant and lubricant additive. This research highlights the importance of renewable materials in producing non-toxic and biodegradable lubricants (Kreivaitis et al., 2023).

Safety And Hazards

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate may be harmful to skin, eyes, and the respiratory system. It may be toxic if inhaled or swallowed . Avoid prolonged exposure and do not breathe vapor. Use caution when handling .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.C4H11NO2/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;6-3-1-5-2-4-7/h(H,26,27,28);5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPZNXYJAZBDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate

CAS RN

70225-14-8
Record name 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, compd. with 2,2′-iminobis[ethanol] (1:1)
Source CAS Common Chemistry
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Record name Diethanolamine perfluoroctanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070225148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, compd. with 2,2'-iminobis[ethanol] (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptadecafluorooctanesulphonic acid, compound with 2,2'-iminodiethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.670
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Record name DIETHANOLAMINE PERFLUOROCTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zimmermann, M Scheringer, B Geueke… - Journal of Hazardous …, 2022 - Elsevier
The EU Chemicals Strategy for Sustainability (CSS) aims at removing the most harmful chemicals from consumer products, including from food contact materials (FCMs). If implemented …
Number of citations: 15 www.sciencedirect.com

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